Obtusin

Description

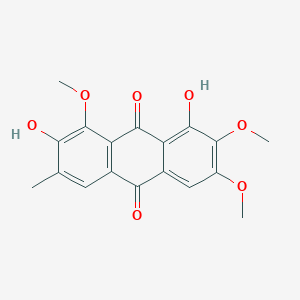

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLNHFUPWNRWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220869 | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70588-05-5 | |

| Record name | Obtusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Sophisticated Pharmacological Investigations and Mechanistic Elucidation of Obtusin

Anti-Inflammatory Activities and Molecular Mechanisms

Obtusin has demonstrated significant anti-inflammatory properties in various experimental models. nih.govnih.govkjpp.netnih.gov Its anti-inflammatory effects are mediated through the modulation of several key molecular pathways and the inhibition of pro-inflammatory mediators.

Modulation of NF-κB Signaling Pathway

A primary mechanism by which this compound exerts its anti-inflammatory effects is through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB plays a critical role in regulating the immune response and is a key mediator in chronic inflammation. spandidos-publications.com Studies have shown that this compound can interrupt the activation of NF-κB signaling. spandidos-publications.com Specifically, this compound has been found to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in cellular models, such as RAW264.7 macrophages and human renal proximal tubular epithelial cells (HK-2). nih.govnih.govkjpp.netnih.govresearchgate.net This inhibition involves the suppression of the phosphorylation of IκB and IKK, which are upstream kinases in the NF-κB pathway, thereby preventing the translocation of NF-κB to the nucleus and the subsequent activation of inflammatory genes. nih.govmdpi.commdpi.com

Inhibition of Pro-Inflammatory Mediators (e.g., NO, PGE2, COX-2, TNF-α, IL-6)

This compound effectively inhibits the production and expression of various pro-inflammatory mediators. Research in LPS-stimulated RAW264.7 cells has shown that this compound significantly decreases the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.govmedchemexpress.comchemfaces.com Furthermore, it inhibits the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and PGE2, respectively. nih.govnih.govchemfaces.com

Beyond these mediators, this compound also suppresses the synthesis and expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.govkjpp.netmedchemexpress.comchemfaces.comresearchgate.net Studies in LPS-induced RAW264.7 cells demonstrated a concentration-dependent inhibition of TNF-α and IL-6 production by this compound. nih.govresearchgate.net Similar inhibitory effects on TNF-α and IL-6 mRNA levels have been observed in LPS-treated HK-2 cells. kjpp.netresearchgate.net

The following table summarizes the inhibitory effects of this compound on key pro-inflammatory mediators in LPS-stimulated RAW264.7 cells:

| Mediator | Effect of this compound Treatment (vs. LPS-stimulated control) | Reference |

| NO | Significantly decreased production | nih.govnih.govmedchemexpress.comchemfaces.com |

| PGE2 | Significantly decreased production | nih.govnih.govmedchemexpress.comchemfaces.com |

| iNOS | Inhibited mRNA expression | nih.govnih.govchemfaces.com |

| COX-2 | Inhibited protein and mRNA expression | nih.govnih.govmedchemexpress.comchemfaces.comresearchgate.net |

| TNF-α | Significantly decreased production and mRNA expression | nih.govnih.govkjpp.netmedchemexpress.comchemfaces.comresearchgate.net |

| IL-6 | Significantly decreased production and mRNA expression | nih.govnih.govkjpp.netmedchemexpress.comchemfaces.comresearchgate.net |

Cellular and In Vivo Inflammation Models

The anti-inflammatory effects of this compound have been investigated in both cellular and in vivo models of inflammation. The murine macrophage cell line RAW264.7 stimulated with LPS is a widely used in vitro model for studying inflammatory responses and the effects of potential anti-inflammatory agents. nih.govnih.gov Studies using this model have consistently shown that this compound prevents inflammation by inhibiting NF-κB activation and suppressing the production of pro-inflammatory mediators. nih.govnih.gov

In addition to cellular models, this compound has demonstrated anti-inflammatory effects in in vivo settings. For instance, in a mouse model of LPS-induced acute lung injury, this compound treatment exerted an inhibitory effect on the inflammatory response and ameliorated acute lung injury by inactivating the MAPK and NF-κB signaling pathways. spandidos-publications.com Furthermore, this compound has shown protective effects against sepsis-induced acute kidney injury in a BALB/c mouse model, where it repressed inflammatory responses by blocking the NF-κB signaling pathway. kjpp.netnih.govresearchgate.netnih.gov

Metabolic Regulatory Effects

Beyond its anti-inflammatory properties, this compound has also shown promising effects in regulating metabolic processes, particularly in the context of non-alcoholic fatty liver disease.

Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has been found to significantly alleviate non-alcoholic fatty liver disease (NAFLD), a condition characterized by aberrant lipid accumulation in hepatocytes and inflammation. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov Studies using diet-induced NAFLD models in mice, such as those fed a high-fat diet and glucose-fructose water (HFSW), have shown that this compound treatment reduces hepatic steatosis. medchemexpress.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov In vitro studies using hepatocytes treated with oleic acid and palmitic acid (OAPA) have also demonstrated that this compound alleviates lipid accumulation. researchgate.netresearchgate.netfrontiersin.orgnih.gov

AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways

The ameliorating effects of this compound on NAFLD are significantly linked to the activation of the AMPK signaling pathway, which in turn promotes autophagy and fatty acid oxidation. medchemexpress.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov this compound has been found to distinctly promote autophagy flux and influence the degradation of lipid droplets by inducing AMPK phosphorylation. researchgate.netresearchgate.netfrontiersin.orgnih.gov Autophagy is a cellular process crucial for the degradation and recycling of cellular components, including lipid droplets (lipophagy). tandfonline.comx-mol.net

Furthermore, the induction of AMPK by this compound triggers the activation of transcription factor EB (TFEB), which subsequently promotes fatty acid oxidation (FAO). researchgate.netresearchgate.netfrontiersin.orgnih.gov This occurs through the activation of key enzymes involved in FAO, such as PPARα and ACOX1, while simultaneously decreasing the expression of genes involved in lipid biosynthesis. researchgate.netresearchgate.netfrontiersin.orgnih.gov Research indicates that the lipid-lowering effect of this compound can be significantly prevented by inhibiting autophagy, PPARα, or ACOX1, highlighting the importance of these pathways in its mechanism of action against NAFLD. researchgate.netresearchgate.netfrontiersin.orgnih.gov

The following table summarizes the effects of this compound on key pathways and processes related to NAFLD:

| Pathway/Process | Effect of this compound Treatment | Mechanism/Mediators Involved | Reference |

| Hepatic Steatosis | Alleviated | Reduced lipid accumulation | medchemexpress.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov |

| Autophagy Flux | Promoted | Induction of AMPK phosphorylation | researchgate.netresearchgate.netfrontiersin.orgnih.gov |

| Lipid Droplet Degradation | Influenced | Via promoted autophagy flux | researchgate.netresearchgate.netfrontiersin.orgnih.gov |

| AMPK Signaling | Activated (phosphorylation) | Upstream of autophagy and FAO | medchemexpress.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov |

| TFEB Activation | Triggered | Downstream of AMPK | researchgate.netresearchgate.netfrontiersin.orgnih.gov |

| Fatty Acid Oxidation | Promoted | Activation of PPARα and ACOX1 | medchemexpress.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov |

| Lipid Biosynthesis | Decreased | Downregulation of related genes | researchgate.netresearchgate.netfrontiersin.orgnih.gov |

Regulation of Lipid Metabolism Genes (e.g., PPAR-α, PPAR-γ, SREBP1, FASN, SCD1)

This compound has demonstrated effects on the regulation of genes involved in lipid metabolism. Studies have indicated that aurantio-obtusin (B1665323) can reduce the levels of SREBP1c, FASN, and SCD1 in the white adipose tissue of obese mice researchgate.net. Conversely, in the brown adipose tissue of obese mice, aurantio-obtusin has been shown to significantly enhance mitochondrial metabolism and uncoupling protein 1 expression through the activation of PPARα researchgate.net. Further research has shown that aurantio-obtusin ameliorates hepatic steatosis by inhibiting lipid accumulation via AMPK/autophagy- and AMPK/TFEB-mediated pathways medchemexpress.comfrontiersin.org. This process involves the activation of AMPK, which in turn triggers TFEB activation and promotes fatty acid oxidation by activating PPARα and ACOX1, while simultaneously decreasing the expression of genes involved in lipid biosynthesis frontiersin.org. The lipid-lowering effect of aurantio-obtusin was notably prevented by pretreatment with inhibitors of autophagy, PPARα, or ACOX1, highlighting the importance of these pathways in its mechanism of action frontiersin.org.

Anti-Obesity Effects

This compound exhibits anti-obesity effects, which are closely linked to its influence on lipid metabolism. Its ability to decrease blood lipids and ameliorate hepatic steatosis contributes to its potential in managing obesity chemfaces.commedchemexpress.comselleckchem.comselleckchem.comfrontiersin.org. The reduction of key lipogenic enzymes like FASN and SCD1, along with the modulation of PPARα and other metabolic pathways, underscores the mechanisms by which this compound may exert its anti-obesity properties researchgate.netfrontiersin.org.

Cardiovascular System Modulatory Actions

This compound has demonstrated modulatory actions on the cardiovascular system, particularly concerning vasorelaxation and hypotensive effects chemfaces.comwikipedia.orgwikipedia.orgthegoodscentscompany.comnih.gov.

Vasorelaxation Mechanisms (e.g., PI3K/Akt/eNOS Pathway, Nitric Oxide Production)

Studies have investigated the mechanisms by which aurantio-obtusin induces vasorelaxation. Findings indicate that aurantio-obtusin relaxes systemic arteries through the endothelial PI3K/Akt/eNOS-dependent signaling pathway in rats chemfaces.comnih.gov. It has been shown to elicit dose-dependent vasorelaxation in precontracted mesenteric artery rings, and this effect is diminished by the denudation of the endothelium and inhibition of eNOS activity chemfaces.comnih.gov. Aurantio-obtusin increases nitric oxide (NO) production by promoting the phosphorylation of eNOS at Ser-1177 and Thr-495 in endothelial cells chemfaces.comnih.govresearchgate.net. Furthermore, aurantio-obtusin promotes the phosphorylation of Akt at Ser-473 chemfaces.comnih.gov. The vasorelaxation induced by aurantio-obtusin is dependent on endothelium integrity and NO production, mediated by the endothelial PI3K/Akt/eNOS pathway, as evidenced by the fact that the PI3K inhibitor LY290042 can diminish this effect chemfaces.comnih.gov.

A summary of the effect of Aurantio-obtusin on eNOS phosphorylation is presented in the table below based on research findings:

| Target Protein | Phosphorylation Site | Effect of Aurantio-obtusin | Effect of eNOS Inhibitor (L-NAME) |

| eNOS | Ser-1177 | Up-regulated phosphorylation researchgate.net | Blocked phosphorylation stimulated by Aurantio-obtusin researchgate.net |

| eNOS | Thr-495 | Down-regulated phosphorylation researchgate.net | Blocked phosphorylation stimulated by Aurantio-obtusin researchgate.net |

| Akt | Ser-473 | Promoted phosphorylation chemfaces.comnih.gov | Not directly assessed in the context of eNOS phosphorylation by L-NAME in the provided text. |

Hypotensive Effects

This compound possesses hypotensive effects chemfaces.commedchemexpress.comselleckchem.comwikipedia.orgwikipedia.orgthegoodscentscompany.com. Its ability to induce vasorelaxation through the PI3K/Akt/eNOS pathway and subsequent NO production is considered a potential mechanism underlying its hypotensive properties chemfaces.comnih.gov. This suggests that this compound may offer therapeutic benefits in conditions like hypertension chemfaces.comnih.gov.

Immunomodulatory and Anti-Allergic Responses

This compound has demonstrated immunomodulatory and anti-allergic properties wikipedia.orgwikipedia.org. It has been shown to inhibit allergic responses in IgE-mediated mast cells and anaphylactic models chemfaces.com. This includes the suppression of degranulation, histamine (B1213489) production, and reactive oxygen species generation chemfaces.com. This compound also inhibits the production and mRNA expression of tumor necrosis factor-α and interleukin-4, and suppresses prostaglandin E2 production and cyclooxygenase 2 expression chemfaces.com. Furthermore, it can suppress IgE-mediated FcεRI signaling chemfaces.com. This compound also exerts anti-inflammatory effects through the modulation of the NF-κB pathway medchemexpress.comnih.govspandidos-publications.com.

Suppression of Histamine and Reactive Oxygen Species Production

Neuroprotective Potential

This compound has also exhibited neuroprotective properties in various investigations. mdpi.comresearchgate.netkjpp.netmdpi.comresearchgate.net

One mechanism contributing to the neuroprotective potential of this compound involves the inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE1). nih.gov BACE1 is a crucial enzyme in the amyloidogenic pathway, responsible for initiating the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. frontiersin.orgnova.edunova.eduresearchgate.netnih.gov Studies have shown that this compound can strongly inhibit BACE1 activity. nih.gov

| Compound | BACE1 Inhibitory Activity (IC₅₀) |

| Aurantio-obtusin | 50.9-190 µg/ml nih.gov |

This inhibitory effect on BACE1 suggests a potential role for this compound in mitigating the accumulation of amyloid-beta plaques. nih.gov

This compound has been identified as a putative antagonist of the vasopressin V1a receptor (V1aR). kjpp.netresearchgate.netresearchgate.netmdpi.comnih.gov The V1a receptor is involved in various physiological processes, including those in the central nervous system. wikipedia.orgphysiology.orgnih.gov Antagonism of V1aR by this compound has been linked to its neuroprotective effects, particularly in models of transient forebrain ischemia. researchgate.netresearchgate.netmdpi.comnih.gov

| Compound | V1a Receptor Antagonist Effect (% Inhibition at 100 µM) | IC₅₀ (µM) |

| Aurantio-obtusin | 71.80 ± 6.0% mdpi.comnih.gov | 67.70 ± 2.41 mdpi.comnih.gov |

This regulatory activity on the V1a receptor highlights another potential pathway through which this compound may exert its neuroprotective effects. researchgate.netresearchgate.netmdpi.comnih.gov

Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE1)

Antimicrobial and Insecticidal Activities

This compound has also demonstrated activities against various microorganisms and insects. spandidos-publications.comnih.govinvivochem.cn

Research has reported that this compound possesses insecticidal properties, particularly against mosquito larvae, such as Anopheles gambiae, a major malaria vector. spandidos-publications.comnih.govnih.govresearch-nexus.neticipe.orgresearchgate.netresearchgate.net It has also shown effectiveness against the cowpea weevil beetle. spandidos-publications.comnih.govnih.gov These findings suggest this compound's potential as a natural insecticide. spandidos-publications.comnih.govnih.govresearch-nexus.neticipe.orgresearchgate.netresearchgate.net

| Compound | Insecticidal Activity (LD₅₀) | Target Organism |

| This compound | 10.2 ppm research-nexus.neticipe.orgresearchgate.net | Anopheles gambiae larvae |

| Aurantio-obtusin | 10 ppm research-nexus.neticipe.orgresearchgate.net | Anopheles gambiae larvae |

Anticancer Research (e.g., Liver Cancer Ferroptosis Induction) this compound (referred to as aurantio-obtusin or AO in some studies) has been investigated for its anticancer activities, particularly in the context of liver cancer and the induction of ferroptosis.spandidos-publications.comresearchgate.netnih.govsemanticscholar.orgStudies have shown that this compound can inhibit the viability, proliferation, and migration of liver cancer cells in a concentration-dependent manner.researchgate.netA significant finding is that this compound can induce ferroptosis, a form of iron-mediated non-apoptotic cell death, in liver cancer cells.spandidos-publications.comresearchgate.netnih.govThis mechanism involves alterations in lipid redox metabolism and the accumulation of cellular iron and lipid reactive oxygen species (ROS).spandidos-publications.comnih.gov

Mechanistically, this compound has been shown to regulate lipogenesis and ferroptosis in liver cancer cells by inhibiting Stearoyl-CoA Desaturase 1 (SCD1). spandidos-publications.comnih.gov Inhibition of SCD1 can affect the sensitivity of liver cancer cells to anticancer drugs and is linked to the induction of ferroptosis. spandidos-publications.comnih.gov this compound was also found to downregulate the expression of SCD1 and enhance the sensitivity of liver cancer cells to ferroptosis inducers like RSL3. spandidos-publications.comnih.gov

Further mechanistic studies indicate that this compound inhibits the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1) by inactivating the AKT/mTOR signaling pathway. nih.gov this compound treatment reduced the protein expression levels of p-AKT, p-mTOR, and p-AMPKα in liver cancer cells. nih.gov By inhibiting de novo fatty acid synthesis through the suppression of SREBP1 and fatty acid synthase expression, this compound contributes to its anticancer effects and sensitivity to ferroptosis. researchgate.netnih.gov The synergistic use of this compound and a ferroptosis inducer has shown promising therapeutic effects in liver cancer cells in vitro and significant tumor suppression in a xenograft mouse model. spandidos-publications.comnih.gov

Iv. Structure Activity Relationship Sar Studies of Obtusin and Its Analogs

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

Pharmacophoric requirements define the essential spatial arrangement of functional groups on a molecule that are necessary for its interaction with a specific biological target and the resulting biological activity. subharti.org Studies on Obtusin and related anthraquinones have begun to shed light on these requirements for various activities.

For instance, in the context of vasopressin V1A receptor (V1AR) antagonism, studies comparing Aurantio-obtusin (B1665323) (a closely related anthraquinone) with its substructure, 2-hydroxyemodin (B1248385) 1-methylether, indicated that specific functional groups on Aurantio-obtusin are crucial for its antagonist effect. nih.govresearchgate.net Molecular docking studies predicted that the hydroxyl group at C6 and a methoxy (B1213986) group at C7 of Aurantio-obtusin showed additional hydrogen bond interactions with the Ser341 residue of the V1AR, suggesting the importance of these positions for potent antagonism. nih.govresearchgate.net While this specifically relates to Aurantio-obtusin, it highlights how the position and nature of substituents on the anthraquinone (B42736) core contribute to pharmacophoric features for receptor binding.

Another study investigating the antifungal properties of various plant compounds, including this compound, suggested that descriptors such as molecular volume, molecular weight, polar surface area, number of rotatable bonds, number of aromatic rings, donors, and acceptors are relevant for antifungal activity, implying that a combination of these physicochemical properties contributes to the pharmacophore for this effect. researchgate.net

Impact of Functional Group Modifications on Potency and Selectivity

Modifications to the functional groups on the anthraquinone scaffold of this compound and its analogs can significantly impact their potency and selectivity towards biological targets. Systematic alteration or removal of portions of the molecule helps identify regions essential for activity. subharti.orgslideshare.net

Comparative studies of anthraquinones from Cassia species have provided insights into the role of different substituents. For example, in the context of V1AR antagonism, comparing Aurantio-obtusin with 2-hydroxyemodin 1-methylether showed that while both are anthraquinones, only Aurantio-obtusin exhibited a good antagonist effect, whereas 2-hydroxyemodin 1-methylether showed only mild activity. nih.gov This suggests that the specific arrangement and nature of hydroxyl and methoxy groups on the anthraquinone core, which differ between these two compounds, are critical for potent V1AR antagonism. Furthermore, comparisons with other anthraquinones like emodin (B1671224) and 7-hydroxyemodin (B156907) indicated that hydroxyl groups at C1, C3, and C8 and a methyl group at C6 of the anthraquinone structure are essential for hV1AR antagonist effect in these related compounds. nih.gov

In the context of inhibiting advanced glycation end products (AGEs) formation and rat lens aldose reductase (RLAR), a study on nine anthraquinones from Cassia tora seeds, including this compound and Aurantio-obtusin, revealed varying inhibitory activities. This compound showed significant inhibitory activity on RLAR with an IC50 value of 13.6 µM. chemfaces.com Emodin and obtusifolin (B191992) also showed significant inhibitory activity on AGEs formation, with IC50 values of 118 µM and 28.9 µM, respectively, and inhibited RLAR with IC50 values of 15.9 µM and 8.8 µM, respectively. chemfaces.com These differences in activity among closely related anthraquinones highlight the impact of variations in functional groups on biological potency against these targets.

Computational and In Silico Approaches in SAR Analysis (e.g., QSAR)

Computational and in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are powerful tools used to complement experimental SAR studies. slideshare.netontosight.aifoodandnutritionresearch.net These methods can help predict biological activity based on molecular descriptors and provide insights into the likely binding interactions between a compound and its target. ijarbs.comresearcher.life

QSAR studies aim to establish a mathematical relationship between the biological activity of a series of compounds and their structural or physicochemical properties (descriptors). slideshare.net this compound has been included in QSAR analyses investigating antifungal properties, where molecular descriptors were used to predict activity. researchgate.netijarbs.comjetir.org These studies suggest that properties like molecular volume, weight, polar surface area, and the number of rotatable bonds and aromatic rings are relevant descriptors for modeling the antifungal activity of compounds including this compound. researchgate.net

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a molecule within the binding site of a biological target. slideshare.netresearcher.life As mentioned earlier, molecular docking was employed in the study of Aurantio-obtusin's V1AR antagonist activity to predict key interactions with residues like Ser341. nih.govresearchgate.net While specific docking studies for this compound (CID 155380) across a wide range of targets are not extensively detailed in the provided results, the application of these techniques to related anthraquinones underscores their utility in elucidating the molecular basis of activity and guiding the design of analogs.

Structure-Activity Relationships in Cholinesterase Inhibition

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are important targets in the context of neurodegenerative diseases like Alzheimer's. mdpi.com SAR studies have been conducted on various natural compounds, including anthraquinones, for their cholinesterase inhibitory activity. mdpi.comresearchgate.netnih.gov

Research on the SAR of anthraquinones for AChE inhibition has included this compound. researchgate.net These studies suggest that the presence of two or more keto-enol tautomers in the anthraquinone scaffold is important for anti-AChE activity. researchgate.net Furthermore, the position of hydroxyl and methoxy groups on the anthraquinone rings can influence inhibitory activity and selectivity towards AChE and BuChE. researchgate.net For instance, the C6-OH group has been indicated as a potential site for manipulation to fine-tune activity. researchgate.net

While specific detailed SAR data for this compound as a cholinesterase inhibitor from the provided sources is limited to its inclusion in a general discussion on anthraquinone SAR for AChE inhibition, the broader context of anthraquinone SAR in this area indicates that the substitution pattern on the core structure plays a significant role in determining inhibitory potency and selectivity against these enzymes. mdpi.comresearchgate.net this compound has also been identified as a selective and competitive human monoamine oxidase-A (hMAO-A) inhibitor, with reported IC50 and Ki values, suggesting its interaction with other enzyme systems relevant to neurological function. medchemexpress.com

Summary of Selected Biological Activities and Potency

| Compound | Target | Activity Type | IC50 (µM) | Ki (µM) | Notes |

| This compound | Rat Lens Aldose Reductase (RLAR) | Inhibition | 13.6 | - | chemfaces.com |

| This compound | hMAO-A | Inhibition | 11.12 | 6.15 | Selective and competitive inhibitor medchemexpress.com |

| Aurantio-obtusin | Vasopressin V1A Receptor (V1AR) | Antagonism | 67.70 ± 2.41 | - | At 100 µM, showed 71.80 ± 6.08% inhibition nih.govresearchgate.net |

| Emodin | AGEs formation | Inhibition | 118 | - | chemfaces.com |

| Obtusifolin | AGEs formation | Inhibition | 28.9 | - | chemfaces.com |

| Emodin | RLAR | Inhibition | 15.9 | - | chemfaces.com |

| Obtusifolin | RLAR | Inhibition | 8.8 | - | chemfaces.com |

V. Pharmacokinetic and Metabolomic Profiling of Obtusin

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico predictions for aurantio-obtusin (B1665323) suggest favorable ADME properties. These predictions indicate good human intestinal absorption, estimated at 84.66% nih.govacs.orgresearchgate.net. Obtusin is predicted to exhibit moderate plasma protein binding, around 86.98% nih.govresearchgate.net. Its lipophilicity, with a predicted Log Po/w value of 2.53, suggests suitability for central nervous system (CNS) delivery nih.govacs.org. Furthermore, a moderate blood-brain barrier penetration of 0.48% has been predicted nih.govacs.org. While these are computational predictions, in vivo studies in rats have involved oral administration of this compound, indicating that absorption occurs frontiersin.orgmdpi.comnih.govnih.govnih.govmdpi.com.

Identification and Characterization of this compound Metabolites

Research in rats has led to the identification and characterization of this compound metabolites. One study detected a total of 39 metabolites, with three of them being compared with standard substances nih.gov. Another investigation identified 36 metabolites in the plasma of rats following administration of aurantio-obtusin, including the parent compound, with 22 of these metabolites being detected for the first time researchgate.netnih.govnih.gov.

In Vitro and In Vivo Metabolite Profiling (e.g., in Rat Plasma and Tissues)

In vivo metabolite profiling of this compound has been extensively conducted in rats. Studies have investigated the presence of metabolites in plasma and various tissues, including the heart, liver, spleen, lung, kidneys, and brain, after oral administration researchgate.netnih.govnih.govresearchgate.net. Techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) and ultra-high-performance liquid chromatography-Q-Exactive Orbitrap mass spectrometry with parallel reaction monitoring have been employed for this profiling frontiersin.orgnih.govnih.govnih.govresearchgate.netnih.govnih.gov. Some identified metabolites were found to be distributed across all examined organs researchgate.net. While in vitro studies on this compound's metabolic stability in hepatocytes were not explicitly detailed in the search results, such studies have been conducted for related compounds in rat, dog, and human hepatocytes, indicating the relevance of this approach in characterizing metabolism mdpi.com.

Proposed Metabolic Pathways

Studies have proposed several metabolic pathways for this compound in rats. In normal rats, the principal metabolic pathways identified are glucuronidation and sulfation nih.gov. In rats with liver injury, additional metabolic patterns, including demethylation, dehydroxylation, and reduction, were also observed nih.gov. Identified metabolites include those resulting from glucuronidation and demethoxylation nih.gov. Metabolomic analysis of biomarkers associated with liver injury in this compound-treated rats suggests the involvement of pathways such as purine (B94841) metabolism, taurine (B1682933) and hypotaurine (B1206854) metabolism, primary bile acid biosynthesis, pyrimidine (B1678525) metabolism, and tryptophan metabolism frontiersin.orgnih.govnih.govresearchgate.net. Other affected metabolic pathways indicated include glyoxylate (B1226380) and dicarboxylate metabolism, glycine, serine and threonine metabolism, and arginine and proline metabolism frontiersin.org. Furthermore, pathways involving bile acids, fatty acids, amino acids, and energy metabolism are implicated in this compound-induced hepatotoxicity mdpi.comnih.govresearchgate.net.

Metabolomics for Biomarker Discovery

Metabolomics has been applied to the study of this compound exposure, particularly in identifying potential biomarkers related to its effects, such as hepatotoxicity frontiersin.orgmdpi.comnih.govnih.govnih.govresearchgate.net. Untargeted metabolomics methods have been utilized in these investigations frontiersin.org.

Identification of Endogenous Metabolite Changes Associated with this compound Exposure

Studies in rats have revealed significant alterations in endogenous metabolite profiles following this compound administration frontiersin.orgmdpi.comnih.govnih.govnih.govresearchgate.netchemfaces.comfrontiersin.org. In urine metabolomics studies, 23 metabolites were identified as potential biomarkers, with 10 showing up-regulation and 13 showing down-regulation frontiersin.orgnih.govnih.govresearchgate.net. Examples of these include up-regulated xanthosine (B1684192) and down-regulated cholic acid frontiersin.orgnih.govnih.govresearchgate.net. Serum metabolomics studies identified 28 endogenous markers linked to liver injury mdpi.comnih.govresearchgate.net. Changes in the metabolic levels of these biomarkers suggest disturbances in bile acid, energy, and lipid metabolism mdpi.com. Research in hyperlipidemia rats treated with aurantio-obtusin also identified 10 potential biomarkers in plasma, encompassing amino acids and fatty acids chemfaces.com.

Here is a table summarizing some of the endogenous metabolite changes observed in rat urine and serum:

| Metabolite | Regulation in Urine (this compound Group vs. Control) | Regulation in Serum (this compound Group vs. Control) |

| Xanthosine | Up-regulated frontiersin.orgnih.govnih.govresearchgate.net | Not specified in search results |

| Hippuric acid | Up-regulated frontiersin.orgnih.govnih.govresearchgate.net | Not specified in search results |

| 5-L-glutamyl-taurine | Up-regulated frontiersin.orgnih.govnih.govresearchgate.net | Not specified in search results |

| Thymidine | Down-regulated frontiersin.orgnih.govnih.govresearchgate.net | Not specified in search results |

| 3-methyldioxyindole | Down-regulated frontiersin.orgnih.govnih.govresearchgate.net | Not specified in search results |

| Cholic acid | Down-regulated frontiersin.orgnih.govnih.govresearchgate.net | Up-regulated (in context of bile acids) mdpi.comnih.gov |

| Sebacic acid | Down-regulated frontiersin.org | Not specified in search results |

| 5-hydroxysebacate | Decrease indicated frontiersin.org | Not specified in search results |

| Vanylglycol | Not specified in search results | Alteration observed frontiersin.orgnih.gov |

| Phosphopantothenoylcysteine | Not specified in search results | Alteration observed frontiersin.orgnih.gov |

| Dehydroalanine | Not specified in search results | Alteration observed frontiersin.orgnih.gov |

| Taurodeoxycholic acid | Not specified in search results | Alteration observed frontiersin.orgnih.gov |

| Phosphatidylcholines | Not specified in search results | Alteration observed frontiersin.orgnih.gov |

| Alanine | Not specified in search results | Identified as potential biomarker chemfaces.com |

| Glycine | Not specified in search results | Identified as potential biomarker chemfaces.com |

| Valine | Not specified in search results | Identified as potential biomarker chemfaces.com |

| Isoleucine | Not specified in search results | Identified as potential biomarker chemfaces.com |

| Fumaric acid | Not specified in search results | Identified as potential biomarker chemfaces.com |

| Serine | Not specified in search results | Identified as potential biomarker chemfaces.com |

| 1,5-anhydro-D-ghlcitol | Not specified in search results | Identified as potential biomarker chemfaces.com |

| Linoleic acid | Not specified in search results | Identified as potential biomarker chemfaces.com |

| Stearic acid | Not specified in search results | Identified as potential biomarker chemfaces.com |

| Cholesterol | Not specified in search results | Identified as potential biomarker chemfaces.com |

Linkage to Potential Systemic Effects (e.g., Hepatotoxicity)

Metabolomic studies have established a link between changes in endogenous metabolites and potential systemic effects of this compound, particularly hepatotoxicity, in rats frontiersin.orgmdpi.comnih.govnih.govnih.govresearchgate.net. The observed significant changes in biomarkers and their enrichment in specific metabolic pathways, such as purine metabolism, taurine and hypotaurine metabolism, primary bile acid biosynthesis, pyrimidine metabolism, and tryptophan metabolism, suggest that these pathways play a crucial role in this compound-induced liver injury frontiersin.orgnih.govnih.govresearchgate.net. The degree to which endogenous metabolites deviate from their normal physiological state is considered indicative of this compound toxicity frontiersin.orgmdpi.comnih.gov. Metabolomics is recognized as a sensitive and rapid tool for the early detection of hepatotoxicity mdpi.com. Changes in bile acid content during this compound treatment have been highlighted as particularly important in the context of hepatotoxicity mdpi.comnih.govresearchgate.net. The disruption of bile acid, energy, and lipid metabolism is suggested to trigger this liver injury mdpi.com. Alterations in amino acid and lipid metabolism have also been noted in serum metabolomics studies related to liver injury frontiersin.orgnih.gov.

Vi. Advanced Analytical Methodologies for Obtusin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are widely used for the separation and quantification of obtusin due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the determination of active constituents in traditional Chinese medicines and has been applied to the analysis of this compound. nih.gov HPLC with fluorescence detection can be more suitable for the analysis of anthraquinones compared to HPLC-UV methods. rsc.org Some HPLC methods for anthraquinones may suffer from low resolution or high organic solvent consumption. rsc.org While few reports specifically detail the determination of this compound using HPLC, the technique has been used to analyze the content of aurantio-obtusin (B1665323) in Senna obtusifolia seeds. mdpi.combiorxiv.org

In one study, HPLC analysis was used to evaluate the variation in aurantio-obtusin content in S. obtusifolia seeds from space environment-induced lines (SP-lines) compared to ground control (GC3). mdpi.com The analysis utilized a Waters HPLC system with a Waters Sunfire C₁₈ column (4.6 mm × 250 mm, 5 μm) and a Waters 2487 Dual λ detector. mdpi.com The results showed that the aurantio-obtusin content in SP-lines was significantly higher than that of GC3 (0.349 mg/g), with the highest content reaching 0.457 mg/g in one specific SP-line (QC46). mdpi.com

Another study employed HPLC to analyze aurantio-obtusin content in different lines of Senna tora seeds. biorxiv.org HPLC experiments were conducted to detect the content of aurantio-obtusin in StDA1OE, EV, and StDA1AE lines at the seed maturity stage. biorxiv.org The results indicated that the StDA1 gene negatively regulated the accumulation of aurantio-obtusin in S. tora seeds, with significantly decreased aurantio-obtusin content in StDA1OE lines and a significant increase in StDA1AE lines compared to EV lines. biorxiv.org

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a sensitive and reliable method for the simultaneous determination of multiple compounds, including this compound and related anthraquinones, in complex biological matrices like plasma. nih.gov This technique offers powerful analytical figures of merit, such as sensitivity, selectivity, and speed. researchgate.net

A UHPLC-MS/MS method was developed and validated for the simultaneous determination of aurantio-obtusin, chrysothis compound, this compound, and 1-desmethylthis compound (B12376054) in rat plasma after oral administration. nih.gov Chromatographic separation was achieved using an Agilent Poroshell 120 C₁₈ column with gradient elution. nih.gov Detection was performed by a triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode. nih.gov The calibration curve for this compound was linear over a range of 34.55-1818 ng/mL. nih.gov The inter- and intra-day assay variation was reported to be less than 15%, and the analytes showed stability during sample storage and analysis. nih.gov

UHPLC coupled with high-resolution mass spectrometry, such as Q-Exactive Orbitrap MS with parallel reaction monitoring (PRM), has also been used for the identification of aurantio-obtusin metabolites. nih.govresearchgate.net This systematic analytical strategy allowed for the tentative characterization of 36 metabolites (including aurantio-obtusin) in rat plasma, with 22 of these metabolites detected for the first time. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the identification and quantification of chemical components and metabolites in plant medicines. researchgate.net It offers a wide range of analysis, strong separation ability, and reliable qualitative results. researchgate.net LC-MS, particularly LC-MS/MS, has been applied to the determination of aurantio-obtusin. oup.com

A simple and sensitive LC-MS/MS method was developed and validated for the measurement of aurantio-obtusin content in rat plasma, using rhein (B1680588) as an internal standard. oup.comresearchgate.net The method involved liquid-liquid extraction of analytes from plasma using ethyl acetate (B1210297). oup.comresearchgate.net Chromatographic separation was performed on a Zorbax XDB-C₁₈ column using a mobile phase of methanol-water. oup.comresearchgate.net Detection was achieved by negative ion electrospray ionization in selected reaction monitoring (SRM) mode, monitoring specific transitions for aurantio-obtusin and the internal standard. oup.comresearchgate.net This assay demonstrated linearity over a concentration range of 4–4,000 ng/mL for aurantio-obtusin, with a lower limit of quantification of 4.00 ng/mL. oup.comresearchgate.net The intra- and inter-day precision were less than 6.8%, and accuracy values were between -1.7 and 7.1%. oup.comresearchgate.net This validated method was successfully applied to pharmacokinetic studies of aurantio-obtusin in rats. oup.comresearchgate.net

UPLC-QTOF/MS, a type of LC-MS, has been utilized in urine metabolomics studies to identify potential hepatotoxic biomarkers in rats induced by aurantio-obtusin. frontiersin.orgfrontiersin.org This non-targeted metabolomics approach analyzed the dynamic changes of urinary metabolite profiles. frontiersin.org The UPLC conditions included an ACQUITY UPLC HSS T3 column with a gradient elution using water and acetonitrile (B52724) containing 0.1% formic acid. frontiersin.org Mass spectrometry analysis was performed using electrospray ionization in positive and negative ion modes. frontiersin.org This study identified 23 potential biomarkers with significant changes in the urine of aurantio-obtusin-treated rats compared to the control group. frontiersin.orgfrontiersin.org

Electrophoretic Methods for this compound Analysis

Electrophoretic methods, particularly capillary electrophoresis, offer advantages such as high resolution, short analysis time, and low solvent and sample consumption, making them valuable tools in natural product analysis. rsc.orgmdpi.comsemanticscholar.org

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) have been proposed for the analysis of various anthraquinones in herbal medicines. rsc.orgresearchgate.net However, the determination of aurantio-obtusin has not always been successfully achieved using traditional CE methods, possibly due to its low solubility in water. rsc.orgresearchgate.net Despite this limitation, CE with UV detection is a frequently used capillary electromigration technique for the selective separation and quantification of bioactive compounds. nih.govsemanticscholar.org Efforts to improve resolution and sensitivity in CE include using different detection methods (including mass spectrometry), modifiers to the background electrolyte, and various extraction and pre-concentration techniques. nih.govsemanticscholar.org CE is considered a powerful tool that can be comparable to HPLC for certain applications. nih.govsemanticscholar.org

Nonaqueous Capillary Electrophoresis (NACE)

Nonaqueous Capillary Electrophoresis (NACE) is a variation of CE that is particularly useful for the separation of compounds with low water solubility, as it primarily utilizes organic solvents. rsc.orgsemanticscholar.orgrsc.org NACE allows for the effective separation and fast determination of both uncharged and charged analytes. rsc.org

A novel NACE method with diode-array detection was developed for the effective separation and simultaneous determination of aurantio-obtusin, emodin (B1671224), and rhein in semen cassiae and cassia seed tea. rsc.orgresearchgate.netrsc.org This method addressed the challenge of aurantio-obtusin's low solubility in water, which hindered its simultaneous determination with other anthraquinones using CZE. researchgate.netrsc.org The optimized NACE conditions allowed for the effective separation of the analytes within 7 minutes. researchgate.netrsc.org The method demonstrated good linearity for aurantio-obtusin with a correlation coefficient greater than 0.999. researchgate.netrsc.org The limit of detection (LOD) for aurantio-obtusin was determined to be 0.25 μg/mL. researchgate.netrsc.org The average intra- and inter-day analytical precisions (relative standard deviation) were less than 2.8% and 4.0%, respectively. researchgate.netrsc.org Recoveries of spiked aurantio-obtusin from samples ranged from 86.6% to 106%. researchgate.netrsc.org This ultrasonic extraction-NACE method proved to be speedy, selective, sensitive, linear, and accurate, with low reagent consumption, making it suitable for the simultaneous analysis and quality control of these anthraquinones in semen cassiae and cassia seed tea. rsc.org

Strategies for Sample Preparation and Derivatization in Analysis

Effective sample preparation is a critical initial step in the analytical workflow for this compound, aiming to isolate and concentrate the analyte while removing interfering substances from the matrix organomation.com. The choice of preparation method depends heavily on the sample type (e.g., plant tissue, biological fluid) and the subsequent analytical technique. Common strategies involve extraction and purification techniques tailored to the chemical properties of this compound.

For the analysis of aurantio-obtusin in biological samples such as rat plasma, liquid-liquid extraction (LLE) using ethyl acetate has been successfully employed as a sample preparation procedure oup.comresearchgate.net. This technique separates the analyte based on its differential solubility between two immiscible liquid phases. In the context of plant extracts from Cassia species, from which this compound is derived, extraction and separation methods like silica (B1680970) gel column chromatography and macroporous resin adsorption have been utilized to isolate aurantio-obtusin and other related compounds google.com. Different preparation methods may be explored to optimize the detection of this compound and its metabolites depending on the analytical objective researchgate.net.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers selectivity by trapping the analyte on a solid sorbent phase elementlabsolutions.com. This method is valuable for purifying and fractionating complex mixtures, such as plant extracts, by selectively retaining target compounds while unwanted matrix components are washed away mdpi.com. The principle involves a "catch and release" mechanism where the analyte is adsorbed onto a stationary phase and subsequently eluted using a suitable solvent elementlabsolutions.com. While specific detailed protocols for this compound purification solely by SPE were not extensively detailed in the provided snippets, SPE is a general and effective technique for isolating compounds like anthraquinones from botanical sources due to their varied polarities, making it a relevant strategy in this compound research. Matrix solid-phase dispersion (MSPD) has also been explored for extracting compounds, including this compound, from solid samples proquest.com.

Quality Control and Standardization of this compound in Plant Extracts

Quality control and standardization are paramount for herbal medicines and plant-derived compounds like this compound to ensure their identity, purity, and consistent composition mdpi.comgsconlinepress.com. This compound (specifically aurantio-obtusin) serves as a key quality control index component for Cassia seeds, as stipulated by pharmacopoeias such as the Chinese Pharmacopoeia nih.govnih.gov. This involves setting minimum content requirements for this compound in the raw material google.comnih.govscribd.com.

Analytical methods play a crucial role in this process. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of this compound and other anthraquinones in plant extracts researchgate.netgoogle.comnih.gov. HPLC coupled with diode array detection (HPLC-DAD) allows for the simultaneous quantification of multiple anthraquinones, including aurantio-obtusin researchgate.net. The Chinese Pharmacopoeia specifies a minimum aurantio-obtusin content of not less than 0.080% on a dried basis in Cassia seeds nih.gov.

Standardization involves ensuring reproducible quality throughout the entire process, from plant cultivation to the final product gsconlinepress.com. Chemical fingerprinting techniques, including chromatographic methods like HPLC, are essential tools for characterizing the chemical profile of herbal medicines and assessing their quality and authenticity researchgate.net. These methods help to visualize the complex mixture of compounds present and can be used to compare different batches or sources of plant material researchgate.net.

Quantitative analysis of this compound content is a critical aspect of quality control. For instance, studies have reported the aurantio-obtusin content in Senna obtusifolia seeds from different lines, demonstrating variations in the concentration of this compound nih.gov.

Here is an example of quantitative data for aurantio-obtusin content in different S. obtusifolia seed lines:

| S. obtusifolia Line | Aurantio-Obtusin Content (mg/g) |

| GC3 | 0.349 |

| QC10 | 0.382 |

| QC29 | 0.426 |

| QC46 | 0.457 |

Data derived from HPLC analysis of S. obtusifolia seeds nih.gov.

The development and validation of analytical methods for this compound are crucial for ensuring the accuracy, precision, and reliability of quantitative determinations used in quality control scribd.com. Parameters such as linearity, limits of detection and quantification, precision, accuracy, and recovery are evaluated during method validation oup.comresearchgate.net.

Vii. Future Directions and Emerging Research Avenues for Obtusin

Novel Therapeutic Applications and Drug Development

Research into obtusin has revealed a range of pharmacological properties, suggesting potential for novel therapeutic applications. This compound has demonstrated effects on lipid metabolism, showing promise in the treatment of obesity and associated conditions like non-alcoholic fatty liver disease (NAFLD). spandidos-publications.comresearchgate.netnih.gov Studies indicate that this compound can favorably adjust hepatic lipid metabolism by upregulating PPARα and CPT1A while downregulating SREBP1, FASN, and SCD1. researchgate.netnih.gov Furthermore, this compound has shown anti-inflammatory effects, partly by interrupting the activation of MAPK and NF-κB signaling pathways. mdpi.comnih.gov It has also exhibited potential as a vasodilator by activating the PI3K/Akt/eNOS signaling pathway. spandidos-publications.comnih.gov

Beyond metabolic and inflammatory conditions, this compound has been reported to possess insecticidal and antimalarial activities. spandidos-publications.comresearchgate.net Emerging research also points towards its potential in cancer therapy. Studies have shown that this compound can significantly inhibit the proliferation of liver cancer cells both in vitro and in vivo. nih.gov Mechanistically, it has been found to inhibit AKT/mTOR signaling, suppress SREBP1 expression, and downregulate fatty acid synthase expression, thereby inhibiting de novo fatty acid synthesis in liver cancer cells. nih.gov this compound has also been shown to induce ferroptosis in liver cancer cells and enhance their sensitivity to ferroptosis inducers like RSL3, suggesting a potential synergistic therapeutic approach. nih.gov

The diverse activities of this compound highlight its potential as a therapeutic candidate for a variety of diseases. spandidos-publications.comresearchgate.net Future drug development efforts could focus on developing this compound or its derivatives for conditions such as obesity, NAFLD, inflammatory disorders, and liver cancer.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Understanding the precise molecular and cellular mechanisms underlying this compound's observed biological activities is crucial for its therapeutic development. Current research has identified several key pathways influenced by this compound. For instance, its effects on lipid metabolism are linked to the modulation of PPAR-α and PPAR-γ mRNA expression, as well as the regulation of SREBP1, FASN, and SCD1. spandidos-publications.comresearchgate.netnih.gov The anti-inflammatory action involves the interruption of MAPK and NF-κB signaling. mdpi.comnih.gov Vasodilatory effects are associated with the activation of the PI3K/Akt/eNOS pathway, leading to increased nitric oxide production. spandidos-publications.comnih.gov In liver cancer cells, this compound impacts the AKT/mTOR/SREBP1 pathway, affecting fatty acid synthesis, and influences the NRF2/HO-1 pathway, leading to the suppression of GPX4 and induction of ferroptosis. nih.gov

Future research should delve deeper into these pathways, utilizing advanced molecular and cellular techniques to map the complete network of interactions. This includes detailed studies on protein-ligand binding, enzyme kinetics, and downstream signaling cascades. Investigating the impact of this compound on other relevant cellular processes, such as apoptosis, autophagy, and cellular senescence, could also reveal additional therapeutic potential. Furthermore, exploring the structure-activity relationships of this compound and its metabolites at the molecular level could guide the design of more potent and selective analogs.

Chemoinformatic and Artificial Intelligence/Machine Learning Applications in this compound Research

Chemoinformatics and AI/ML approaches are increasingly valuable in modern drug discovery and research, offering powerful tools for analyzing complex biological and chemical data. nih.govmdpi.comresearchgate.net These technologies can be applied to this compound research to accelerate the understanding of its properties and potential.

Chemoinformatic tools can be used to analyze the structural properties of this compound and compare it to large databases of known compounds to identify potential off-target effects or predict new activities based on structural similarity. Quantitative Structure-Activity Relationship (QSAR) models can be developed using this compound and its analogs to correlate structural features with biological activities, guiding the design of novel compounds with improved efficacy or reduced toxicity. mdpi.com

AI/ML algorithms can be employed for various purposes, including predicting the ADME (absorption, distribution, metabolism, excretion) properties of this compound, identifying potential therapeutic targets through analysis of biological datasets, and designing novel this compound derivatives with desired properties. nih.govarxiv.org Machine learning models can analyze high-throughput screening data to identify synergistic effects of this compound in combination with other compounds, particularly in areas like cancer therapy where combination treatments are common. nih.govnih.gov The integration of AI/ML with '-omics' data (genomics, proteomics, metabolomics) can provide a systems-level understanding of this compound's effects on biological pathways. mdpi.com

Data Table: Potential Applications of Chemoinformatics and AI/ML in this compound Research

| Application Area | Chemoinformatic Approaches | AI/ML Approaches | Potential Outcome |

| Target Identification | Structural similarity analysis | Analysis of biological datasets, network analysis | Identification of novel protein targets |

| Activity Prediction | QSAR modeling | Predictive modeling based on biological data | Forecasting efficacy against specific diseases |

| Drug Design & Optimization | Structure-activity relationship analysis | De novo design algorithms, property prediction models | Design of novel, potent, and selective derivatives |

| ADME/Toxicity Prediction | Property calculation | Predictive models based on existing data | Estimation of absorption, metabolism, excretion, toxicity |

| Combination Therapy Identification | Synergy scoring | Machine learning on high-throughput screening data | Identification of synergistic drug combinations |

Sustainable Production and Biotechnological Approaches for this compound

This compound is primarily sourced from Cassia species, which raises concerns about sustainable harvesting and potential variability in compound yield depending on environmental factors and cultivation practices. spandidos-publications.comresearchgate.net Developing sustainable production methods is essential for ensuring a consistent and reliable supply of this compound for research and potential therapeutic use.

Biotechnological approaches offer promising avenues for sustainable this compound production. Plant tissue culture techniques, such as in vitro root cultures or callus cultures derived from Cassia species, could provide a controlled environment for producing this compound independent of seasonal variations and geographical limitations. nih.gov These techniques can be optimized to enhance this compound yield through manipulation of growth conditions, nutrient media, and elicitation strategies. nih.gov

Metabolic engineering of microbial hosts, such as bacteria or yeast, could also be explored for the heterologous production of this compound. novonordiskfonden.dkufz.de This involves introducing the genes responsible for this compound biosynthesis from Cassia plants into a microbial system, allowing for fermentation-based production. This approach offers the potential for high yields, scalability, and reduced environmental impact compared to traditional agricultural methods. Research in this area would require identifying and characterizing the complete biosynthetic pathway of this compound in Cassia species.

Developing sustainable extraction and purification methods from plant sources is also important. This includes exploring greener chemistry approaches, such as using environmentally friendly solvents and optimizing extraction processes to minimize waste and energy consumption.

Clinical Translation and Safety Profile Assessment

While preclinical studies have demonstrated the potential therapeutic benefits of this compound, successful clinical translation requires rigorous assessment of its safety profile and efficacy in humans. mdpi.comresearchgate.net This involves a series of preclinical and clinical studies to evaluate pharmacokinetics, pharmacodynamics, toxicity, and ultimately, therapeutic efficacy in target patient populations. isscr.org

Preclinical safety assessment typically involves in vitro and in vivo toxicology studies to identify potential adverse effects, determine dose-response relationships, and establish a preliminary safety margin. mdpi.comresearchgate.net Metabolomics studies can be employed to understand how this compound is metabolized in the body and identify potential toxic metabolites. mdpi.com

Clinical translation proceeds through different phases of clinical trials. Phase 1 trials in healthy volunteers are conducted to assess safety, tolerability, and pharmacokinetics in humans. mdpi.com Subsequent phases (Phase 2 and Phase 3) evaluate efficacy in patients with the target disease, further assess safety, and determine optimal dosage and administration routes. isscr.org

A thorough safety profile assessment is paramount throughout the drug development process. This includes monitoring for adverse events, evaluating potential interactions with other medications, and assessing the impact on various organ systems. researchgate.netmdpi.com While specific dosage and adverse effect profiles are excluded from this article as per the instructions, the process of assessing safety is a critical future direction for this compound research. Regulatory guidelines and good clinical practices must be strictly followed to ensure the safety and ethical conduct of clinical trials. isscr.org Biomarkers can play a significant role in both assessing safety and monitoring treatment response during clinical trials. researchgate.net

Successful clinical translation of this compound would pave the way for its use as a therapeutic agent for the conditions where it has shown promise in preclinical studies.

Q & A

Q. What methods are commonly used to isolate and purify Obtusin from plant sources?

this compound is typically isolated via sequential solvent extraction (e.g., hexane, ethyl acetate) followed by chromatographic techniques such as Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) . For example, Cassia tora seeds are defatted with n-hexane, and bioactive fractions are enriched using ethyl acetate. Final purification involves TLC to separate anthraquinones like this compound from co-occurring compounds .

Q. What standard bioassays are employed to evaluate this compound’s bioactivity?

- Larvicidal assays : Third- to fourth-instar mosquito larvae (e.g., Anopheles gambiae) are exposed to this compound at varying concentrations (e.g., 1–20 ppm) to calculate LD50 values after 24–96 hours .

- AhR activation assays : Luciferase-based CALUX assays measure aryl hydrocarbon receptor (AhR) activation, where this compound’s activity is quantified relative to positive controls (e.g., TCDD) .

Q. How is this compound’s structural identity confirmed in experimental studies?

Analytical techniques include:

- LC-QtoF-MS : For high-resolution mass spectrometry to confirm molecular weight and fragmentation patterns.

- NMR spectroscopy : To resolve structural features (e.g., anthraquinone backbone, substituents).

- HPLC : For purity assessment (>95% by peak area) .

Advanced Research Questions

Q. Why does isolated this compound exhibit lower bioactivity compared to crude plant extracts?

Crude extracts may contain synergistic compounds (e.g., flavonoids, other anthraquinones) that enhance bioavailability or target multiple pathways. For instance, Cassia tora crude extract showed 4–6× higher larvicidal activity than purified this compound, suggesting additive effects from co-occurring metabolites like aurantio-obtusin or azadirachtin-like compounds . Experimental designs should include comparative bioactivity assays of isolated vs. crude fractions to validate synergies.

Q. How do environmental factors influence this compound’s concentration in Cassia species?

Phytochemical variability in Cassia plants is linked to:

- Soil composition : Nutrient availability (e.g., nitrogen, phosphorus) affects anthraquinone biosynthesis.

- Climate : Drought stress and temperature fluctuations may upregulate defensive metabolites like this compound.

- Harvesting stage : Seed maturity correlates with anthraquinone accumulation . Standardized cultivation protocols and metabolomic profiling (e.g., GC-MS) are recommended to control variability.

Q. What strategies address contradictory data on this compound’s mechanism of action across studies?

- Dose-response reevaluation : Ensure assays use physiologically relevant concentrations (e.g., 10 ppm for larvicidal activity vs. 1–5 µM for AhR activation) .

- Cell-line specificity : Test this compound’s effects on diverse cell models (e.g., hepatic vs. immune cells) to resolve tissue-specific signaling.

- Pathway inhibition studies : Use AhR antagonists (e.g., CH223191) to confirm receptor dependency in bioactivity .

Q. How can in silico methods predict this compound’s molecular targets and pharmacokinetics?

- Molecular docking : Simulate this compound’s binding affinity to AhR or mosquito larval proteins using tools like AutoDock Vina.

- QSAR modeling : Relate structural features (e.g., hydroxyl groups, glycosylation) to bioactivity trends.

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Methodological and Reproducibility Considerations

Q. What reporting standards ensure reproducibility in this compound research?

- Experimental details : Document extraction solvents, chromatographic conditions (e.g., column type, mobile phase), and purity thresholds.

- Bioassay protocols : Specify larval stages, incubation times, and negative/positive controls.

- Data availability : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) or supplementary materials .

Q. How can researchers optimize this compound’s extraction yield for large-scale studies?

- Response Surface Methodology (RSM) : Statistically model variables like solvent ratio, temperature, and extraction time.

- Ultrasound-assisted extraction : Enhances anthraquinone recovery by disrupting plant cell walls .

Q. What gaps exist in current this compound research, and how can they be addressed?

- Mechanistic clarity : Limited data on this compound’s interaction with non-AhR pathways (e.g., oxidative stress). Use transcriptomic profiling (RNA-seq) to identify novel targets.

- Ecological impact : Assess this compound’s environmental persistence and non-target organism toxicity through field trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.